L-Mevalonic acid
L-Mevalonic acid
L-Mevalonic acid is a metabolite of the mevalonate pathway, which plays a key role in the biosynthesis of sterols, dolichol, heme and ubiquinone. Of interest for research in the disease areas oncology, autoimmune diseases, artherosclerosis and Alzheimer disease, as well as for inherited deficiencies of mevalonate kinase.
Brand Name:
Vulcanchem
CAS No.:
32451-23-3
VCID:
VC0533395
InChI:
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
SMILES:
CC(CCO)(CC(=O)O)O
Molecular Formula:
C6H12O4
Molecular Weight:
148.16 g/mol
L-Mevalonic acid
CAS No.: 32451-23-3
Inhibitors
VCID: VC0533395
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 32451-23-3 |
---|---|
Product Name | L-Mevalonic acid |
Molecular Formula | C6H12O4 |
Molecular Weight | 148.16 g/mol |
IUPAC Name | (3S)-3,5-dihydroxy-3-methylpentanoic acid |
Standard InChI | InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 |
Standard InChIKey | KJTLQQUUPVSXIM-LURJTMIESA-N |
Isomeric SMILES | C[C@](CCO)(CC(=O)O)O |
SMILES | CC(CCO)(CC(=O)O)O |
Canonical SMILES | CC(CCO)(CC(=O)O)O |
Appearance | Solid powder |
Description | L-Mevalonic acid is a metabolite of the mevalonate pathway, which plays a key role in the biosynthesis of sterols, dolichol, heme and ubiquinone. Of interest for research in the disease areas oncology, autoimmune diseases, artherosclerosis and Alzheimer disease, as well as for inherited deficiencies of mevalonate kinase. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | L-Mevalonic acid; Mevalonic acid, L-; (S)-Mevalonic acid; |
Reference | 1: Gans JH, Block AJ, Cater MR. In vivo incorporation of 14C into liver and kidney sterols from parenterally administered (2-14C)D,L-mevalonic acid. Proc Soc Exp Biol Med. 1973 Nov;144(2):609-12. PubMed PMID: 4746933. 2: Shi YQ, Xin XL, Yuan QP. Improved lycopene production by Blakeslea trispora with isopentenyl compounds and metabolic precursors. Biotechnol Lett. 2012 May;34(5):849-52. doi: 10.1007/s10529-011-0839-6. Epub 2011 Dec 30. PubMed PMID: 22207146. 3: Cooper CZ, Benedict CR. Mevalonic acid kinase in Euglena gracilis. Plant Physiol. 1967 Apr;42(4):515-9. PubMed PMID: 6042361; PubMed Central PMCID: PMC1086575. 4: Fenton JW 2nd, Brezniak DV, Ofosu FA, Shen GX, Jacobson JR, Garcia JG. Statins and thrombin. Curr Drug Targets Cardiovasc Haematol Disord. 2005 Apr;5(2):115-20. Review. PubMed PMID: 15853752. 5: Quist-Paulsen P. Statins and inflammation: an update. Curr Opin Cardiol. 2010 Jul;25(4):399-405. doi: 10.1097/HCO.0b013e3283398e53. Review. PubMed PMID: 20421792. 6: Escobales N, Crespo MJ, Altieri PI, Furilla RA. Inhibition of smooth muscle cell calcium mobilization and aortic ring contraction by lactone vastatins. J Hypertens. 1996 Jan;14(1):115-21. PubMed PMID: 12013483. 7: Danesh FR, Anel RL, Zeng L, Lomasney J, Sahai A, Kanwar YS. Immunomodulatory effects of HMG-CoA reductase inhibitors. Arch Immunol Ther Exp (Warsz). 2003;51(3):139-48. Review. PubMed PMID: 12894868. 8: Fenton JW 2nd, Jeske WP, Catalfamo JL, Brezniak DV, Moon DG, Shen GX. Statin drugs and dietary isoprenoids downregulate protein prenylation in signal transduction and are antithrombotic and prothrombolytic agents. Biochemistry (Mosc). 2002 Jan;67(1):85-91. Review. PubMed PMID: 11841343. 9: Ambrosi P, Villani P, Habib G, Bouvenot G. [The statins: new properties]]. Therapie. 2003 Jan-Feb;58(1):15-21. Review. French. PubMed PMID: 12822196. |
PubChem Compound | 134965 |
Last Modified | Nov 11 2021 |
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